1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a sec-butyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of hydrazines with 1,3-diketones, followed by nitration and subsequent functional group transformations . Industrial production methods may employ catalytic processes and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Cyclization: The pyrazole ring can be further functionalized to form fused heterocyclic systems
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
1-phenyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Differing in the substituents on the pyrazole ring.
3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid: Featuring different alkyl groups at the 3 and 5 positions
1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-butan-2-yl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-5(2)10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXOXTWDFRIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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